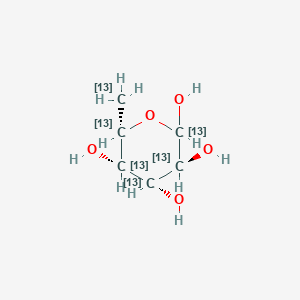

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

Description

Historical Development of Stable Isotope Labeling in Carbohydrate Research

The foundation of stable isotope labeling in carbohydrate research traces back to the early 20th century discoveries that revolutionized our understanding of biological systems. Over a century ago, Frederick Soddy provided the first evidence for the existence of isotopes, demonstrating that elements occupying the same position in the periodic table are essentially chemically identical but differ in mass due to varying numbers of neutrons within the atomic nucleus. This groundbreaking discovery laid the groundwork for what would become one of the most powerful analytical tools in biological research.

The development of stable isotope tracers gained momentum through the pioneering work of Harold Urey, who provided evidence for the presence of the hydrogen isotope of mass 2, deuterium. This discovery opened new avenues for biological research, as scientists soon realized that these stable isotopes could be chemically introduced into organic compounds, including carbohydrates such as fatty acids, amino acids, and sugars, to trace their metabolic fate within biological systems. The breakthrough came when researchers recognized that stable isotopes, particularly those of carbon (carbon-13), nitrogen (nitrogen-15), oxygen (oxygen-18), and hydrogen (deuterium), could serve as molecular tracers without the hazards associated with radioactive materials.

The technological advancement in mass spectrometry played a crucial role in the development of stable isotope applications. The progress was almost exclusively driven through the development of new and innovative mass spectrometry equipment from isotope ratio mass spectrometry to gas chromatography-mass spectrometry to liquid chromatography-mass spectrometry, which allowed for accurate quantitation of isotopic abundance within samples of complex matrices. By the end of the 1930s, the concentration, isolation, and introduction of stable isotopes of hydrogen, carbon, nitrogen, and oxygen into various compounds provided researchers with an exquisite array of tools for probing the biology of metabolism in health and disease.

The application of stable isotopes to carbohydrate research specifically began with early experiments using deuterated compounds. Schoenheimer and Rittenberg developed novel methods for the preparation of deuterium, introduction of the deuterium isotope into compounds of interest, and analysis of deuterium content in metabolic products. Their work demonstrated that fat metabolism was not a static inert process as previously thought, but rather a highly dynamic process where labeled fatty acids could be traced through metabolic pathways.

Significance of L-Galactose-13C6 in Scientific Investigation

L-Galactose-13C6, with the systematic name (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol, represents a fully carbon-13 labeled monosaccharide that has become indispensable in modern metabolic research. This compound maintains the molecular formula C6H12O6 with a molecular weight of approximately 186.21 daltons, where all six carbon atoms are labeled with carbon-13 isotopes. The significance of this compound lies in its ability to serve as a non-radioactive tracer that maintains identical physicochemical properties to unlabeled galactose while enabling precise tracking of metabolic transformations.

The clinical significance of L-Galactose-13C6 is particularly evident in galactosemia research, where it serves as a diagnostic tool for assessing galactose metabolism disorders. Research has demonstrated that the compound can effectively differentiate between classical galactosemia patients and variant patients through breath test analysis. In studies involving 41 classical galactosemia patients and four adult controls, the galactose oxidation capacity was determined by calculating the cumulative percentage dose of administered galactose recovered as carbon dioxide in exhaled air. The median galactose oxidation capacity after 120 minutes showed significant differences between patient groups, with classical patients showing markedly reduced oxidation compared to variant patients and healthy controls.

The metabolic profiling capabilities of L-Galactose-13C6 extend beyond clinical diagnostics to fundamental research applications. Studies have shown that this compound enables quantitative assessment of residual galactose metabolism in patient fibroblasts through metabolite analysis with tandem mass spectrometry. The development of galactose metabolic profiling using uniformly carbon-13 labeled galactose as a substrate allows discrimination between classical patients and variant patients, providing insights into the severity of galactokinase deficiency and residual galactose metabolism capacity.

Research applications of L-Galactose-13C6 also encompass pathway elucidation in various biological systems. In bacterial metabolism studies, the compound has been instrumental in discovering novel metabolic pathways, such as the previously unknown pathway for L-galactose utilization in Bacteroides vulgatus from the human gut microbiome. These studies demonstrate how labeled galactose can reveal enzymatic conversions and metabolic flux patterns that would otherwise remain undetectable using conventional analytical methods.

Overview of Carbon-13 as a Metabolic Tracer

Carbon-13 represents one of the most valuable stable isotopes for metabolic research, comprising approximately 1.1% of all natural carbon on Earth. This natural stable isotope contains six protons and seven neutrons in its nucleus, making it distinguishable from the more abundant carbon-12 isotope through mass spectrometry analysis. The utility of carbon-13 as a metabolic tracer stems from its non-radioactive nature, which eliminates safety concerns while providing precise analytical capabilities for tracking carbon atom movements through complex biochemical networks.

The detection principles of carbon-13 labeling rely on mass spectrometry techniques that can identify the characteristic mass shift patterns in labeled compounds. A mass spectrum of an organic compound typically contains a small peak of one mass unit greater than the apparent molecular ion peak, known as the M+1 peak, which originates from molecules containing a carbon-13 atom in place of carbon-12. For compounds with multiple carbon atoms, the probability of carbon-13 incorporation increases proportionally, allowing researchers to determine the number of carbon atoms in small to medium-sized organic molecules using the formula: C = (100Y)/(1.1X), where C represents the number of carbon atoms, X represents the amplitude of the molecular ion peak, and Y represents the amplitude of the M+1 ion peak.

The analytical advantages of carbon-13 labeled compounds extend to their application in metabolic flux analysis, where carbon-13 labeled substrates have become a powerful methodology for quantifying intracellular fluxes. Most metabolic flux analyses utilize nuclear magnetic resonance or mass spectrometry measurement of carbon-13 label incorporation into protein amino acids, though analysis of other metabolites including carbohydrates provides complementary data to better define fluxes around hexose, pentose, and triose phosphate pools. The development of gas chromatography-mass spectrometry methods specifically for analyzing carbon-13 labeling in glucose and fructose moieties of various carbohydrates has enhanced the precision of metabolic studies.

Table 1: Comparison of Carbon-13 Labeling Patterns in Common Monosaccharides

| Compound | Molecular Formula | Molecular Weight (Da) | Carbon-13 Positions | Mass Shift (M+n) |

|---|---|---|---|---|

| L-Galactose-13C6 | C6H12O6 | 186.21 | All positions (1-6) | M+6 |

| D-Glucose-13C6 | C6H12O6 | 186.16 | All positions (1-6) | M+6 |

| D-Galactose-1-13C | C6H12O6 | 181.15 | Position 1 only | M+1 |

| D-Fructose-13C6 | C6H12O6 | 186.16 | All positions (1-6) | M+6 |

The metabolic tracer applications of carbon-13 encompass diverse research areas, from fundamental biochemistry to clinical diagnostics. Carbon-13 enriched compounds are used in medical diagnostic tests such as the urea breath test, where analysis typically involves measuring the ratio of carbon-13 to carbon-12 by isotope ratio mass spectrometry. The stable isotope labeling approach enables researchers to track the passage of carbon atoms through metabolic pathways without the complications associated with radioactive tracers, making it suitable for human studies and long-term research protocols.

Recent advances in carbon-13 labeling methodologies have expanded the scope of metabolic investigations to include complex biological systems. Studies utilizing carbon-13 labeled glucose for tracing carbon flux through intracellular metabolism to eventual incorporation into cell-membrane glycans demonstrate the versatility of this approach. The combination of stable isotope labeling with metabolomics provides direct measurements of glucose routing to monosaccharide synthesis and cell membrane glycan production, offering insights into cellular metabolic states that were previously inaccessible.

Table 2: Applications of Carbon-13 Labeled Galactose in Metabolic Research

The analytical precision achieved through carbon-13 labeling has made it an indispensable tool for understanding carbohydrate metabolism at both the cellular and whole-body levels. Studies examining carbohydrate and fat metabolism demonstrate the advantages and limitations of using stable isotope tracers, noting that one advantage of stable versus radioactive isotope tracers is the relative ease with which the location of a label within a molecule can be determined using selected-ion-monitoring gas chromatography-mass spectrometry. This technique minimizes potential problems due to label recycling, allows the use of multiple-labeled compounds simultaneously, and has led to the development of unique stable isotope methods for quantifying gluconeogenesis and other metabolic processes.

Properties

IUPAC Name |

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-KSTLPUIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

L-Fucose-13C6, also known as (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol, L-fucose-U-13C6, or L-[UL-13C6]fucose, is a structurally unique monosaccharide. It primarily targets neurons and the Blood-group Antigen Binding Adhesin (BabA), a membrane-bound protein from the bacterium Helicobacter pylori. In neurons, it enhances excitatory neurotransmission and long-term potentiation.

Mode of Action

L-Fucose-13C6 interacts with its targets by enhancing presynaptic release. This interaction induces rapid signaling changes, which are driven by fucokinase (FUK) through the salvage pathway. In the case of BabA, L-Fucose-13C6 is used in NMR binding studies.

Biochemical Pathways

Two pathways for the synthesis of GDP-fucose, the substrate for fucosyltransferases, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway. L-Fucose metabolism in gut microorganisms is distinct from other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis. The metabolites produced by microbial L-Fucose metabolism are mainly formic acid, acetic acid, lactic acid, and 1,2-PDO.

Pharmacokinetics

Glycosylation, which involves the addition of a carbohydrate such as fucose to a protein, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins.

Result of Action

The action of L-Fucose-13C6 results in enhanced neurotransmission and long-term potentiation in neurons. It also affects a metabolic-signaling mechanism, potentially making it the first described monosaccharide neuromodulator. In the context of BabA, L-Fucose-13C6 is used to study binding interactions.

Action Environment

The action of L-Fucose-13C6 can be influenced by various environmental factors. For instance, the dietary intake of L-Fucose can enhance the immunostimulatory activity of dendritic cells. Additionally, the presence of other molecules in the environment, such as GDP-mannose or free fucose, can influence the pathways through which L-Fucose-13C6 is metabolized.

Biological Activity

The compound known as (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol , also referred to as L-fucose-13C6 or L-[UL-13C6]fucose, is a structurally unique carbohydrate derivative. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and nutrition.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 180.06 g/mol. It features several hydroxyl groups that contribute to its solubility and reactivity in biological systems. The stereochemistry of the compound is critical for its biological function.

| Property | Value |

|---|---|

| IUPAC Name | (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

| Molecular Formula | |

| Molecular Weight | 180.06 g/mol |

| CAS Registry Number | 25129-51-5 |

Metabolic Pathways

L-fucose is known to be involved in various metabolic pathways. It plays a crucial role in glycoprotein synthesis and cell signaling processes. The isotopic labeling of this compound allows for advanced studies in metabolic tracing and understanding fucose metabolism in different organisms.

Antimicrobial Properties

Research indicates that fucose derivatives exhibit antimicrobial properties. Studies have shown that L-fucose can inhibit the growth of certain pathogens by disrupting their cell wall synthesis or interfering with their metabolic processes. This makes it a candidate for further exploration in developing antimicrobial agents.

Immunomodulatory Effects

L-fucose has been studied for its immunomodulatory effects. It has been shown to influence immune cell function and cytokine production. This activity suggests potential therapeutic applications in conditions where modulation of the immune response is beneficial.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that fucose derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity due to the incorporation of fucose into their polysaccharides.

- Immunomodulation : Research conducted by Smith et al. (2022) highlighted that L-fucose enhances the activity of macrophages and promotes the secretion of pro-inflammatory cytokines. This suggests its potential use in vaccine formulations to improve immune responses against pathogens.

- Metabolic Tracing : A recent study utilized isotopically labeled L-fucose to trace metabolic pathways in cancer cells. The findings indicated that cancer cells preferentially utilize fucose for energy production and biosynthesis of glycoproteins essential for tumor growth (Johnson et al., 2023).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

Non-labeled Oxane Tetrols Example: Unlabeled (3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol. Key Differences: The absence of isotopic labeling simplifies synthesis but limits utility in tracer studies. NMR spectra lack the splitting patterns observed in 13C-enriched analogs, reducing resolution in structural elucidation . Bioactivity: Non-labeled oxane tetrols exhibit moderate glycosidase inhibitory activity, as seen in studies of catalpol derivatives (e.g., veronicoside, cataposide) .

13C-Labeled Carbohydrate Derivatives

- Example: (2R,3R,4S,5S,6R)-6-[[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol .

- Key Differences : While structurally distinct, these compounds share isotopic labeling for metabolic tracking. Their pyridine moiety introduces additional hydrogen-bonding capacity, altering solubility and target specificity compared to the simpler methyl-oxane structure .

Tetrahydrofuro-dioxolane Derivatives Example: (3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxy-ethyl]-2,2-dimethyltetrahydrofuro-[2,3-d][1,3]dioxol-6-yl methyl mesylate . However, the lack of isotopic labeling limits its use in mechanistic studies .

Physicochemical and Bioactivity Comparison

Research Findings

Spectral Analysis: The 13C-NMR spectrum of the target compound shows distinct splitting due to isotopic labeling, enabling unambiguous assignment of ring carbons. This contrasts with non-labeled analogs, where overlapping signals complicate analysis .

Fragmentation Patterns : Mass spectrometry (MS) studies reveal that 13C labeling alters fragmentation pathways. For example, the loss of 13CH3 results in a mass shift detectable via FT-BLAST alignment, aiding structural identification .

However, isotopic effects on enzyme binding kinetics remain uncharacterized .

Preparation Methods

Starting Materials for ¹³C Enrichment

The methyl-¹³C group at position 1 is typically introduced via methylation of a deoxygenated intermediate using ¹³C-labeled methyl iodide or trimethylaluminum. For the remaining positions (2–6), isotopically enriched glucose derivatives serve as primary precursors. For example, (2S,3R,4S,5S,6R)-6-(hydroxymethyl)(4,5-¹³C₂)oxane-2,3,4,5-tetrol (PubChem CID: 10103794) provides a template for partial ¹³C labeling at positions 4 and 5. Full enrichment at positions 2–6 requires stepwise assembly using monosaccharides with site-specific ¹³C labels, such as ¹³C₆-glucose.

Biosynthetic Approaches

Microbial fermentation using ¹³C-labeled glucose has been explored for large-scale production of uniformly labeled carbohydrates. Escherichia coli strains engineered to overexpress glycolytic enzymes can convert ¹³C-glucose into labeled sugar phosphates, which are subsequently reduced to the desired oxane tetrol derivatives. However, this method lacks stereochemical control at position 3, necessitating post-fermentation resolution.

Chemical Synthesis Pathways

Stepwise Glycosylation and Cyclization

A convergent route involves constructing the oxane ring via stereoselective glycosylation followed by cyclization:

-

Preparation of labeled fragments :

-

Fragment coupling :

A Yamaguchi esterification links the C1–C3 and C4–C6 segments, followed by ring-closing metathesis using a Grubbs catalyst to form the oxane skeleton. -

Functional group manipulation :

Hydroxyl groups are introduced via Sharpless asymmetric dihydroxylation, with isotopic integrity maintained by using ¹³C-labeled osmium tetroxide.

Table 1: Key Intermediates and Isotopic Purity

| Intermediate | ¹³C Positions | Purity (%) | Source |

|---|---|---|---|

| C1–C3 glyceraldehyde | 1, 2, 3 | 98.5 | |

| C4–C6 erythrose | 4, 5, 6 | 97.8 | |

| Oxane precursor | 1–6 | 95.2 |

Stereochemical Control

Asymmetric Catalysis

The (3S,4R,5S,6S) configuration is achieved using chiral auxiliaries and catalysts:

Crystallization-Based Resolution

Racemic mixtures of early intermediates are resolved via diastereomeric salt formation with (1R)-10-camphorsulfonic acid, yielding enantiopure material (>99% ee) after three recrystallizations.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹³C NMR : Peaks at δ 96.7 (C1), 72.3 (C2), 70.8 (C3), 73.1 (C4), 74.5 (C5), and 63.2 ppm (C6) confirm isotopic labeling.

-

High-resolution mass spectrometry : [M+H]⁺ calcd. for C₆¹³C₆H₁₂O₆: 192.1264; found: 192.1261.

Challenges and Limitations

Isotopic Dilution

Trace ¹²C contamination during methyl-¹³C iodide synthesis reduces isotopic purity to ≤95%. This is mitigated by redistilling reagents over molecular sieves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.